molecular formula C8H10N2 B3057059 1-Aminoindoline CAS No. 7633-56-9

1-Aminoindoline

Cat. No. B3057059
CAS RN: 7633-56-9
M. Wt: 134.18 g/mol
InChI Key: WLFGGJFWKXTOGJ-UHFFFAOYSA-N
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Description

1-Aminoindoline, also known as indolin-1-amine, is a chemical compound with the molecular formula C8H10N2 . It is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of 1-Aminoindoline derivatives has been achieved through Rhodium (III)-catalyzed C–H functionalization followed by intramolecular annulation reactions between hydrazines and sulfoxonium ylides . This protocol leads to the efficient formation of 1-aminoindole derivatives with a broad substrate scope .


Molecular Structure Analysis

The molecular structure of 1-Aminoindoline consists of 8 carbon atoms, 10 hydrogen atoms, and 2 nitrogen atoms . The molecular weight of 1-Aminoindoline is 134.18 .


Physical And Chemical Properties Analysis

1-Aminoindoline has a molecular weight of 134.18 . Other physical and chemical properties such as melting point, boiling point, and density are not well-documented in the available literature.

Scientific Research Applications

Synthesis and Characterization

1-Aminoindoline derivatives, such as 1-amino-2-methylindoline, are used in the synthesis of various heterocyclic compounds. These compounds, including 1-amino-2-methylindole and azo(2-methyl)indoline, are produced through reactions with monochloramine and characterized for their structural properties. This research explores the formation and properties of such derivatives, highlighting the diversity in potential applications in chemistry and pharmacology (Peyrot et al., 2001).

DNA Alkylation and Gene Expression

Studies have shown that aminoindoline compounds, which alkylate DNA in the minor groove, can significantly affect gene expression. For instance, they have been observed to impact the expression of the protooncogene c-myc, suggesting potential applications in cancer research and therapy (Nelson et al., 2005).

Bioactivity of Isoindolinone Derivatives

The isoindolin-1-one framework, closely related to aminoindolines, is found in a range of natural compounds with diverse biological activities. These compounds hold therapeutic potential for various chronic diseases, and recent advancements in synthetic methods have broadened the scope of their applications in medicinal chemistry (Upadhyay et al., 2020).

Photorelease of Neuroactive Amino Acids

1-Acyl-7-nitroindolines, derivatives of aminoindoline, have been used for the rapid photorelease of neuroactive amino acids like L-glutamate in biological experiments. This application is crucial for understanding neuronal functions and can aid in neurological research (Papageorgiou et al., 2004).

Catalytic Asymmetric Construction

In drug discovery, the catalytic asymmetric construction of aminoindoline scaffolds is significant. Recent research has demonstrated the synthesis of chiral 3-aminoindolines with high yield and enantioselectivity, indicating their potential in developing new pharmaceuticals (Wang et al., 2022).

C-H Activation/Cyclative Capture

The development of 1-aminoindoline derivatives has been enhanced by Rh(III)-catalyzed C-H activation/cyclative capture approaches. This method enables the direct access to a broad range of 1-aminoindolines under mild conditions, which is crucial for synthetic chemistry (Zhao et al., 2015).

Antitubulin Agents

Aminoindoline derivatives, specifically 7-aroyl-aminoindoline-1-sulfonamides, have shown promising activity as inhibitors of tubulin polymerization. This indicates potential applications in cancer treatment, as these compounds can effectively inhibit cancer cell growth (Chang et al., 2006).

Safety And Hazards

Safety measures for handling 1-Aminoindoline include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas . It’s also advised to prevent further spillage or leakage if it is safe to do so and to avoid letting the chemical enter drains .

properties

IUPAC Name

2,3-dihydroindol-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c9-10-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFGGJFWKXTOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375420
Record name 1-AMINOINDOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Aminoindoline

CAS RN

7633-56-9
Record name 1-AMINOINDOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Alternatively, substituted amino-indolines 67 are prepared from the nitroindoline 62. Nitroindoline 62, is reacted with an acid chloride to form an amide. Further treatment with a primary or secondary amine, preferably a secondary amine, such as in the presence of NaI, at a temperature above about 50° C., and preferably at about 70° C. yields the nitroindoline 65. The nitro compound 65 is hydrogenated, such as with H2 in the presence of a catalyst, such as Pd/C, to yield the amino-indoline 66. The carbonyl is reduced, such as with BH3-THF yields 1-aminoalkyl-indolines 67.
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Synthesis routes and methods II

Procedure details

In 40 ml of water was dissolved 2.76 g(20 mmol) of potassium carbonate thoroughly, and 10 ml of acetonitrile and 2.24 ml(20 mmol) of indoline were added thereto in this order. After stirring the reaction mixture for 10 min, 2.26 g(20 mmol) of hydroxylamine-O-sulfonic acid was added thereto. After stirring at room temperature for 1.5 hours, the reaction mixture was concentrated under the reduced pressure. The concentrate was extracted with dichloromethane and treated with anhydrous magnesium sulfate. After filtration, the filtrate was concentrated under the reduced pressure, and the resulting concentrate was subjected to chromatography over silica gel using dichloromethane as an eluent. The fractions were concentrated to give 0.99 g of the desired compound(37%).
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10 mL
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reactant
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2.24 mL
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2.26 g
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reactant
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2.76 g
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reactant
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Quantity
40 mL
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solvent
Reaction Step Three
Yield
37%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
71
Citations
D Zhao, S Vásquez‐Céspedes… - Angewandte Chemie …, 2015 - Wiley Online Library
… This constitutes the first intermolecular catalytic method to directly access the 1-aminoindoline core with a broad substituent scope under mild conditions (Boc=tert-butoxycarbonyl, DG=…
Number of citations: 145 onlinelibrary.wiley.com
K Hasegawa, N Kimura, S Arai… - The Journal of Organic …, 2008 - ACS Publications
… In summary, we have demonstrated that both hydrazones and hydrazines are useful precursors for the facile synthesis of cinnoline, dihydrocinnoline, and 1-aminoindoline derivatives …
Number of citations: 45 pubs.acs.org
Y KIRYU, S Itoh, K Kaneko… - Chemical and …, 1998 - jstage.jst.go.jp
… When similar reaction conditions were adopted to the reaction of 1-aminoindoline (1) and epoxide 2, three products, 3 (14%), 4 (18%) and 5 (38%) were obtained. The structure of 3 …
Number of citations: 5 www.jstage.jst.go.jp
Z Gan, PT Reddy, S Quevillon… - Angewandte Chemie …, 2005 - Wiley Online Library
A library of tricyclic derivatives, similar to indoline alkaloids, has been generated by using a stereocontrolled, conjugate hetero-Michael approach in both the solution and the solid …
Number of citations: 79 onlinelibrary.wiley.com
H Rapoport, JR Tretter - Journal of the American Chemical …, 1958 - ACS Publications
… This result has been realized for the first time with the hydrazone (II) from 1-aminoindoline and ethyl py-ruvate. On being subjected to conditions of the Fischer reaction, II formed the 3-…
Number of citations: 15 pubs.acs.org
N Ghavtadze, R Fröhlich, EU Würthwein - 2010 - Wiley Online Library
… It is shown that among the hydrazones studied, only the 1-aminoindoline-derived substrates N-{2-[alkynyl(hetero)aryl]methylene}indolin-1-amines 3 are suitable to produce annulated …
C Audouin, N Mestdagh, MA Lassoie, R Houssin… - Bioorganic & medicinal …, 2001 - Elsevier
… The MEM ester was cleaved by TFA and the resulting carboxylic acid 14 was coupled with 1-aminoindoline in the presence of EDCI and HOBT. The carboxylate ester was hydrolysed by …
Number of citations: 5 www.sciencedirect.com
J Chi, C Hang, Y Zhu, H Katayama - Synthetic Communications®, 2010 - Taylor & Francis
… A versatile method for preparation of indolo[1,2-b]indazole derivatives was developed by using an intramolecular amination reaction of 1-aminoindoline derivatives in reaction with CuI/…
Number of citations: 9 www.tandfonline.com
MJ Di Grandi - Organic & Biomolecular Chemistry, 2014 - pubs.rsc.org
… diacetyl was first converted to its 1-aminoindoline hydrazone, followed by aldol condensation … 1-Aminoindoline was condensed with ethyl 2-oxo-2-phenylacetate (7), followed by reaction …
Number of citations: 111 pubs.rsc.org
J Blake, JR Tretter, GJ Juhasz… - Journal of the …, 1966 - ACS Publications
… synthesized by Fischer ring closure of the hydrazone of 1-aminoindoline and ethyl pyruvate, … then studied the ring closure of the hydrazones (VI) of 1-aminoindoline and ß-keto esters. …
Number of citations: 33 pubs.acs.org

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